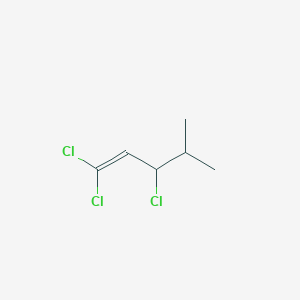
1,1,3-Trichloro-4-methylpent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trichloro-4-methylpent-1-ene is an organic compound with the molecular formula C6H9Cl3 It is a chlorinated alkene, characterized by the presence of three chlorine atoms and a double bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3-Trichloro-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the dehydrochlorination of 1,1,1,3-tetrachloro-4-methylpentane using a strong base such as potassium hydroxide in ethanol at low temperatures . This reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 4-methylpent-1-ene followed by selective dehydrochlorination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Trichloro-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or other substituted derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form dienes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Bases: Strong bases such as potassium hydroxide or sodium ethoxide are used in elimination reactions.
Major Products
Substitution Products: Alcohols, ethers, and amines.
Addition Products: Dihalides and haloalkanes.
Elimination Products: Dienes and other unsaturated hydrocarbons.
Applications De Recherche Scientifique
1,1,3-Trichloro-4-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and elimination reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.
Mécanisme D'action
The mechanism of action of 1,1,3-trichloro-4-methylpent-1-ene involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms and a double bond makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, while in addition reactions, the double bond reacts with electrophiles to form new products .
Comparaison Avec Des Composés Similaires
1,1,3-Trichloro-4-methylpent-1-ene can be compared with other chlorinated alkenes and similar compounds:
1,1,1-Trichloro-4-methylpent-2-ene: Similar structure but different position of the double bond, leading to different reactivity and applications.
1,1,2-Trichloro-4-methylpent-1-ene: Different position of chlorine atoms, affecting its chemical behavior.
4-Methylpent-1-ene: Lacks chlorine atoms, making it less reactive in substitution and addition reactions.
Propriétés
Numéro CAS |
65696-60-8 |
|---|---|
Formule moléculaire |
C6H9Cl3 |
Poids moléculaire |
187.5 g/mol |
Nom IUPAC |
1,1,3-trichloro-4-methylpent-1-ene |
InChI |
InChI=1S/C6H9Cl3/c1-4(2)5(7)3-6(8)9/h3-5H,1-2H3 |
Clé InChI |
FTDJYHJIEOFRNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


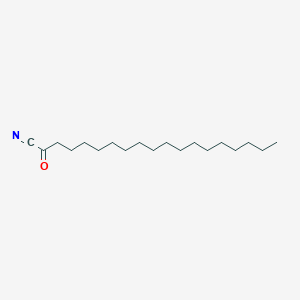
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)

![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
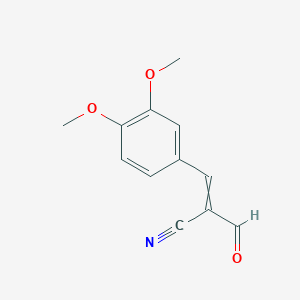
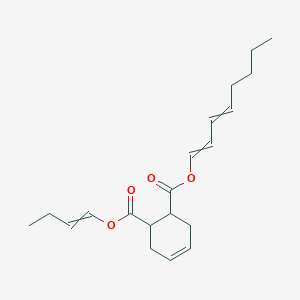
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
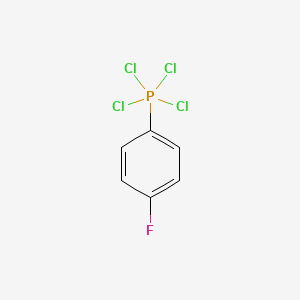
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
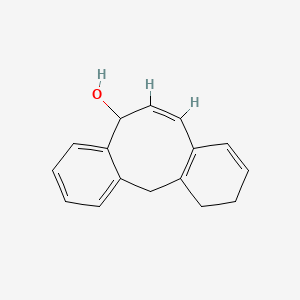
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
